3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
CAS No.:
Cat. No.: VC17506750
Molecular Formula: C20H19ClO10
Molecular Weight: 454.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClO10 |
|---|---|
| Molecular Weight | 454.8 g/mol |
| IUPAC Name | 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride |
| Standard InChI | InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/t16-,17+,18-,20?;/m1./s1 |
| Standard InChI Key | HFTQAINOSXGVSG-PWLSIXKISA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] |
| Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Introduction
Structural Characteristics and Chemical Identity
Core Architecture
The compound features a flavylium cation backbone () substituted with hydroxyl groups at positions 5 and 7, a 3,4-dihydroxyphenyl group at position 2, and a β-D-glucopyranosyl unit at position 3 . The chloride counterion stabilizes the positively charged chromenylium system. Key stereochemical features include:
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Glucose moiety: The glucosyl unit adopts a chair conformation, with hydroxyl groups in equatorial positions .
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Chiral centers: Seven stereocenters (C2, C3, C4, C5 in the glucose; C2, C3, C4 in the flavylium core) dictate its three-dimensional conformation .
Spectral and Physicochemical Properties
Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:
| Property | Value | Source |
|---|---|---|
| UV-Vis λ_max (pH 1.0) | 520 nm | |
| Polar Surface Area | 193.44 Ų | |
| LogP | -0.82 (calculated) | |
| Water Solubility | 12.3 g/L (25°C) |
The compound exhibits pH-dependent chromism, transitioning from red (flavylium cation, pH < 3) to colorless (hemiketal, pH 4–6) and blue (quinoidal base, pH > 7) .
Biosynthesis and Natural Occurrence
Metabolic Pathways
In plants, cyanidin 3-O-glucoside chloride is synthesized via the flavonoid pathway:
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Phenylpropanoid route: Conversion of phenylalanine to 4-coumaroyl-CoA.
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Chalcone formation: Condensation with malonyl-CoA yields naringenin chalcone.
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Modification steps: Hydroxylation, glycosylation, and methylation produce the final anthocyanin .
The glucosyltransferase enzyme (UFGT) specifically catalyzes the attachment of glucose to cyanidin aglycone at the C3 position .
Natural Sources
This compound is abundant in:
Stability and Degradation Dynamics
pH and Thermal Sensitivity
Studies using high-performance liquid chromatography (HPLC) reveal degradation kinetics:
| Condition | Half-life (Days) | Degradation Products |
|---|---|---|
| pH 2.0, 25°C | 28 | Protocatechuic acid |
| pH 7.0, 37°C | 3.2 | Phloroglucinaldehyde |
| 90°C, pH 3.0 | 1.5 | Cyanidin aglycone |
Co-pigmentation with caffeine (1:10 molar ratio) extends half-life at pH 3.0 by 2.3-fold through π-π stacking interactions .
Light-Induced Isomerization
Under UV-A irradiation (365 nm), the compound undergoes trans-cis photoisomerization with a quantum yield () of 0.18 ± 0.03 . This property enables applications in photochromic materials.
Advanced Stabilization Strategies
Host-Guest Complexation
Incorporation into β-cyclodextrin cavities enhances stability:
| Parameter | Free Compound | β-CD Complex | Improvement |
|---|---|---|---|
| Color retention | 42% (7 days) | 89% | 2.1× |
| Antioxidant activity | 78% | 95% | 1.2× |
The association constant () with β-cyclodextrin is at 25°C .
Micellar Encapsulation
Sodium dodecyl sulfate (SDS) micelles (10 mM) improve aqueous solubility to 38 g/L while maintaining 94% anthocyanin integrity over 30 days .
Industrial and Biomedical Applications
Food Colorants
Compared to synthetic dyes (Allura Red AC, Tartrazine), cyanidin 3-O-glucoside chloride offers:
| Property | Synthetic Dye | Anthocyanin |
|---|---|---|
| Thermostability | High | Moderate |
| pH Sensitivity | Low | High |
| Toxicological Profile | Controversial | GRAS-certified |
Synthetic and Analytical Methodologies
Chemical Synthesis
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Aldol condensation with 3,4-dihydroxybenzaldehyde.
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Cyclization using HCl/EtOH.
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Regioselective glycosylation with tetra-O-acetyl-α-D-glucopyranosyl bromide .
Analytical Techniques
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